molecular formula C12H17ClN4O B7095417 3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one

3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one

Cat. No.: B7095417
M. Wt: 268.74 g/mol
InChI Key: LXFPWAZROBUQLE-UHFFFAOYSA-N
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Description

3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one typically involves the reaction of 5-chloropyrimidine with 4,4-diethylpyrrolidin-2-one under specific conditions. One common method involves the nucleophilic substitution of the chlorine atom in 5-chloropyrimidine with the amino group of 4,4-diethylpyrrolidin-2-one. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to shorten reaction times and enhance efficiency . Additionally, the use of less toxic reagents and solvents can be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrimidine ring with a diethylpyrrolidinone moiety makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-[(5-chloropyrimidin-4-yl)amino]-4,4-diethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c1-3-12(4-2)6-15-11(18)9(12)17-10-8(13)5-14-7-16-10/h5,7,9H,3-4,6H2,1-2H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFPWAZROBUQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC(=O)C1NC2=NC=NC=C2Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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